molecular formula C10H6Cl2N2S B6229975 4,6-dichloro-2-(phenylsulfanyl)pyrimidine CAS No. 1824068-18-9

4,6-dichloro-2-(phenylsulfanyl)pyrimidine

Cat. No. B6229975
CAS RN: 1824068-18-9
M. Wt: 257.1
InChI Key:
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Description

4,6-dichloro-2-(phenylsulfanyl)pyrimidine is a chemical compound used for scientific research .


Synthesis Analysis

The synthesis of pyrimidines, including 4,6-dichloro-2-(phenylsulfanyl)pyrimidine, has been the subject of numerous studies . Substitution of –OH moieties with chlorine resulted in significant inhibitory activity, the 4,6-dichloro analogs were more potent than the monochloro derivatives . Changing the amino functional group at the C-2 position to the (N, N-dimethylamino)methyleneamino or the formamido further enhanced the inhibitory effects .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular weight of 4,6-dichloro-2-(phenylsulfanyl)pyrimidine is 148.978 .


Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloro-2-(phenylsulfanyl)pyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .


Physical And Chemical Properties Analysis

4,6-dichloro-2-(phenylsulfanyl)pyrimidine is a solid with a boiling point of 176 °C and a melting point of 65-67 °C . It is soluble in 95% ethanol .

Mechanism of Action

While the specific mechanism of action for 4,6-dichloro-2-(phenylsulfanyl)pyrimidine is not mentioned, pyrimidines in general display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4,6-dichloro-2-(phenylsulfanyl)pyrimidine are not mentioned, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,6-dichloro-2-(phenylsulfanyl)pyrimidine involves the reaction of 2-chloro-5-phenylsulfanylpyrimidine with thionyl chloride followed by reaction with 2,4-dichloro-6-methylpyrimidine.", "Starting Materials": [ "2-chloro-5-phenylsulfanylpyrimidine", "thionyl chloride", "2,4-dichloro-6-methylpyrimidine" ], "Reaction": [ "Step 1: 2-chloro-5-phenylsulfanylpyrimidine is reacted with thionyl chloride to form 2-chloro-5-chlorosulfonylpyrimidine and hydrogen chloride gas.", "Step 2: The resulting 2-chloro-5-chlorosulfonylpyrimidine is then reacted with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as triethylamine to form 4,6-dichloro-2-(phenylsulfanyl)pyrimidine.", "Step 3: The product is then purified by recrystallization or column chromatography." ] }

CAS RN

1824068-18-9

Product Name

4,6-dichloro-2-(phenylsulfanyl)pyrimidine

Molecular Formula

C10H6Cl2N2S

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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